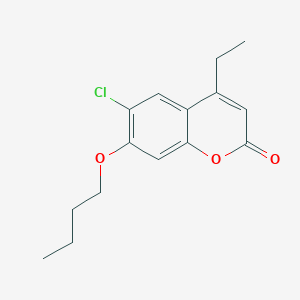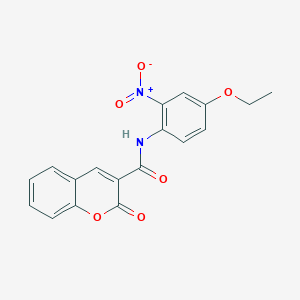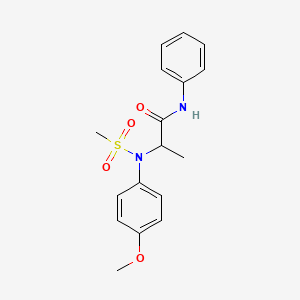
7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one, also known as Clotrimazole, is a synthetic antifungal agent that belongs to the class of imidazole derivatives. It is widely used in the treatment of various fungal infections, including ringworm, athlete's foot, and jock itch. Clotrimazole works by inhibiting the growth of fungi by disrupting their cell membrane and preventing the synthesis of ergosterol, an essential component of the fungal cell membrane.
Wirkmechanismus
7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one works by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane. This disrupts the integrity of the cell membrane, leading to leakage of intracellular contents and ultimately cell death. This compound also inhibits the activity of cytochrome P450 enzymes, which are involved in the synthesis of ergosterol.
Biochemical and physiological effects:
This compound has been found to have a broad range of biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and to have anticancer properties. In addition, this compound has been found to have anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one is a widely used antifungal agent that has been extensively studied for its biochemical and physiological effects. Its advantages include its broad-spectrum activity against fungi and its potential use in the treatment of cancer. However, its limitations include its potential toxicity and the development of resistance in some fungal species.
Zukünftige Richtungen
There are several potential future directions for research on 7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one. These include the development of new derivatives with improved antifungal and anticancer activity, the study of its mechanism of action and its interaction with fungal and cancer cells, and the development of new formulations for topical and systemic use. In addition, further studies are needed to evaluate the safety and efficacy of this compound in clinical settings.
Synthesemethoden
7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one can be synthesized by the condensation of 2-chloroacetophenone with ethyl acetoacetate, followed by cyclization with sodium hydroxide in the presence of butyl bromide. The resulting compound is then chlorinated and reacted with sodium methoxide to yield this compound.
Wissenschaftliche Forschungsanwendungen
7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one has been extensively studied for its antifungal and antiproliferative properties. It has been shown to be effective against a wide range of fungi, including Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes. In addition, this compound has been found to have anticancer properties and has been studied for its potential use in the treatment of various types of cancer, including breast, prostate, and lung cancer.
Eigenschaften
IUPAC Name |
7-butoxy-6-chloro-4-ethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO3/c1-3-5-6-18-14-9-13-11(8-12(14)16)10(4-2)7-15(17)19-13/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNSXZYUARPYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C2C(=CC(=O)OC2=C1)CC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethyl-3-(4-fluorophenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091322.png)

![5-[({3-[(1-ethylpentyl)oxy]propyl}amino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5091327.png)

![ethyl 4-(4-methoxybenzyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxylate](/img/structure/B5091332.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-isopropylglycinamide](/img/structure/B5091345.png)
![ethyl 4-oxo-4-[(2,4,5-trichlorophenyl)amino]-2-butenoate](/img/structure/B5091346.png)
![butyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5091359.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-thiopyran-4-yl)piperidine](/img/structure/B5091368.png)
![1-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B5091394.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyloxy)propyl]benzamide](/img/structure/B5091403.png)